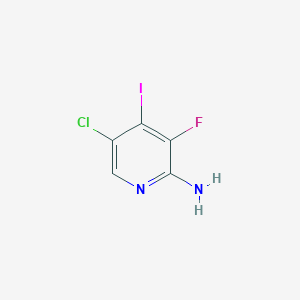

5-Chloro-3-fluoro-4-iodopyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-fluoro-4-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFIN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCFXYOWHRKWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)F)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601280801 | |

| Record name | 5-Chloro-3-fluoro-4-iodo-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601280801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1064783-30-7 | |

| Record name | 5-Chloro-3-fluoro-4-iodo-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1064783-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-fluoro-4-iodo-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601280801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Properties & Functionalization of 5-Chloro-3-fluoro-4-iodopyridin-2-amine

[1]

Executive Summary

5-Chloro-3-fluoro-4-iodopyridin-2-amine represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization pattern.[1] It features four distinct reactive sites on a single pyridine ring, allowing for sequential, site-selective derivatization.

-

Core Utility: Used as a key intermediate for ATP-competitive kinase inhibitors (e.g., MEK, ERK pathways) where the 2-amino-3-fluoro motif mimics the hinge-binding region of ATP.[1]

-

Primary Reactivity: The C4-iodine atom serves as the primary "entry point" for carbon-carbon bond formation, offering >95% chemoselectivity over the C5-chlorine atom in palladium-catalyzed cross-couplings.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

| Property | Data | Notes |

| IUPAC Name | 5-Chloro-3-fluoro-4-iodopyridin-2-amine | |

| Molecular Formula | C₅H₃ClFIN₂ | |

| Molecular Weight | 272.45 g/mol | High halogen density increases MW rapidly.[1] |

| Appearance | Off-white to pale yellow solid | Typical of polyhalogenated aminopyridines.[1][2][3] |

| Solubility | DMSO, DMF, THF, EtOAc | Low solubility in water/hexanes.[2][3] |

| pKa (Calculated) | ~2.5 (Pyridine N), ~11 (Amine) | The 3-F and 5-Cl substituents significantly reduce the basicity of the pyridine nitrogen compared to unsubstituted 2-aminopyridine (pKa ~6.86).[1] |

| LogP (Predicted) | ~2.1 | Moderate lipophilicity suitable for drug discovery intermediates.[2][3] |

Structural Analysis & Reactivity Hierarchy

The molecule's utility stems from the disparate bond dissociation energies (BDE) of its substituents.[2][3] This creates a predictable "reactivity ladder" that allows chemists to program sequential modifications.[2][3]

Electronic Landscape

-

3-Fluoro Group: Exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the pyridine nitrogen and increasing the acidity of the 2-amino protons.[1] It also serves as a critical "ortho-director" for lithiation at the C4 position during synthesis.[1]

-

4-Iodo Group: The weakest carbon-halogen bond on the ring.[1] It is highly susceptible to oxidative addition by Pd(0) species.[2][3]

-

5-Chloro Group: Significantly more stable than the C-I bond.[1][2][3] It generally remains intact during C4 functionalization unless forcing conditions (high temp, bulky ligands) are applied.[2][3]

Chemoselectivity Visualization

The following diagram illustrates the sequential functionalization logic (The "Halogen Dance" of reactivity).

Caption: Chemoselectivity hierarchy. C4-I reacts first under mild conditions, followed by C5-Cl under forcing conditions.[1]

Synthesis Pathway: Directed Ortho-Lithiation (DoL)[1]

The most robust method for synthesizing this core is via Directed Ortho-Lithiation (DoL) of the precursor 5-chloro-3-fluoropyridin-2-amine.[1] The 3-Fluoro and 5-Chloro substituents cooperatively direct the lithiation to the C4 position.[1]

Mechanistic Insight

The 3-fluorine atom is a potent ortho-directing group (ODG) due to its high electronegativity, which acidifies the adjacent C4 proton.[1] The 5-chlorine atom provides a secondary directing effect.[1] The use of a strong base (n-BuLi or LDA) at low temperatures generates the C4-lithio species, which is then trapped with iodine.[1]

Experimental Protocol: Synthesis of the Core

Reference: Adapted from US Patent 2008/0242695 A1 [1].

Reagents:

-

Precursor: 5-Chloro-3-fluoropyridin-2-amine (1.0 equiv)[1]

-

Base: n-Butyllithium (2.5 equiv, 2.5M in hexanes)[1]

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add 5-Chloro-3-fluoropyridin-2-amine (10 g) and anhydrous THF (150 mL).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi dropwise over 20 minutes.

-

Incubation: Stir at -78°C for 45–60 minutes to ensure complete lithiation.

-

Quench: Dissolve Iodine (I₂) in a minimal amount of THF and add dropwise to the reaction mixture at -78°C.

-

Workup: Allow the mixture to warm to room temperature. Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color changes from purple/brown to yellow).[2]

-

Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3][4]

-

Purification: Recrystallize from Ethanol/Hexanes or purify via silica gel chromatography (0-30% EtOAc in Hexanes).

Functionalization Protocols

Protocol: Selective C4-Suzuki Coupling

This protocol demonstrates the high selectivity for the C4-Iodo position over the C5-Chloro position.[1]

Reagents:

-

Substrate: 5-Chloro-3-fluoro-4-iodopyridin-2-amine (1.0 equiv)[1]

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous)[3]

-

Solvent: DME/Water (3:1)[2]

Methodology:

-

Degassing: Combine substrate, boronic acid, and solvent in a reaction vial. Sparge with Nitrogen for 10 minutes.

-

Catalyst Addition: Add Pd(PPh₃)₄ and base quickly under Nitrogen flow.[2][3]

-

Reaction: Heat to 60°C for 4–6 hours.

-

Critical Control: Do not exceed 80°C to prevent activation of the C5-Cl bond.[1]

-

-

Monitoring: Monitor by LCMS. The Iodo-displacement product should be the major peak (>90%).

-

Isolation: Standard aqueous workup and silica purification.[2][3]

Protocol: Handling the 2-Amino Group

The 2-amino group is relatively non-nucleophilic due to the electron-deficient pyridine ring.[1] To use it as a nucleophile (e.g., for amide coupling), use a strong base (NaH) or highly reactive electrophiles (acid chlorides) with DMAP catalyst.[2][3]

Safety & Handling

-

Skin Sensitization: Halogenated aminopyridines are potential skin sensitizers.[2][3] Wear nitrile gloves and long sleeves.[2]

-

Stability: The compound is stable at room temperature but should be stored away from light to prevent slow deiodination (homolytic cleavage).[2][3]

-

Waste: All aqueous waste from the synthesis (containing iodine/thiosulfate) must be segregated from standard organic waste.[2][3]

References

-

Synthesis of 5-Chloro-3-fluoro-4-iodopyridin-2-amine: Source: US Patent Application 2008/0242695 A1.[2][3] Chemical Entities and Methods for Treating Muscle Weakness.[2][3][5] (2008).[2][5] Context: Paragraph [0223] describes the specific lithiation-iodination sequence for this molecule.[1][3] URL:[1]

-

General Reactivity of Polyhalogenated Pyridines: Source: Schlosser, M. Organometallics in Synthesis: A Manual.[2][3] (2013).[2][3] Wiley.[1][2] Context: Authoritative text on "Site Selective Synthesis" and the "Halogen Dance" mechanism in pyridines.

-

Suzuki Coupling Selectivity (I vs Cl): Source: Handy, C. J., & Zhang, Y.[2][3] The coupling of polyhalopyridines with organoboronates.[2][3] (2006).[2] Context: Establishes the standard reactivity order (C4 > C3/C5) for pyridine cross-couplings. URL: [Chem. Soc. Rev.[2] - Halogenated Pyridines]([Link]) (General Reference for Pyridine Selectivity)

Sources

- 1. 2-Fluoro-5-iodopyridine synthesis - chemicalbook [chemicalbook.com]

- 2. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine [benchchem.com]

- 4. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Electronic Effects of Fluorine Substitution in Iodopyridines

The following technical guide details the electronic and synthetic consequences of fluorine substitution on iodopyridine scaffolds.

Content Type: Technical Whitepaper & Experimental Guide Version: 2.1 (Current as of 2026)

Executive Summary

In medicinal chemistry, the fluoro-iodopyridine scaffold represents a high-value "privileged structure." The iodine atom serves as a versatile handle for C-C or C-N bond formation (via Pd/Cu catalysis), while the fluorine atom acts as a bioisostere, modulating pKa, lipophilicity (

However, the interplay between the highly electronegative fluorine (

The Electronic Landscape: Vector Analysis

To predict reactivity, one must map the competing electronic effects exerted by the pyridine nitrogen and the fluorine substituent.

Inductive vs. Resonance Effects

-

The Pyridine Nitrogen: Acts as a strong electron-withdrawing group (EWG) via both induction (

) and resonance ( -

The Fluorine Substituent:

-

Inductive Effect (

): Dominant. Withdraws electron density through the -

Resonance Effect (

): Weak but non-negligible. Lone pair donation into the

-

The "Ortho-Effect" on Iodine

When Fluorine is placed ortho to Iodine (e.g., 2-fluoro-3-iodopyridine), two critical phenomena occur:

-

-Hole Enhancement: The electron-withdrawing F atom depletes electron density from the iodine, enhancing its electrophilicity (larger

-

Bond Polarization: The C-I bond becomes more polarized, altering oxidative addition rates with Pd(0).

Data Summary: Electronic Signatures

| Parameter | 2-Iodopyridine (Ref) | 2-Fluoro-3-iodopyridine | 2-Fluoro-4-iodopyridine | Impact |

| C-I Bond Length | ~2.10 Å | ~2.08 Å | ~2.09 Å | F shortens C-I bond (Inductive withdrawal). |

| pKa (Conj. Acid) | 5.2 | ~0.5 | ~1.8 | F drastically reduces basicity of Pyridine N. |

| N/A | -70 to -75 ppm | -60 to -65 ppm | Diagnostic for substitution pattern. | |

| Low | High (at C2-F) | Moderate | F at C2 is a "hot" leaving group. |

Reactivity & The "Halogen Dance"

The Core Challenge: The most common failure mode in fluoro-iodopyridine chemistry is the unintended migration of the iodine atom, known as the Halogen Dance (HD) .

Mechanism of the Dance

The HD is a base-catalyzed halogen isomerization. It is driven by thermodynamics: the system seeks to place the lithium anion at the most stable position (usually ortho to the fluorine or nitrogen) and the halogen at the least sterically/electronically crowded position.

The Pathway:

-

Lithiation: Base (LDA/LiTMP) removes the most acidic proton (often ortho to F).

-

Attack: The resulting carbanion attacks the Iodine atom of a neutral molecule.

-

Migration: The Iodine transfers, generating a new, more stable carbanion.

-

Propagation: The cycle repeats until the most thermodynamically stable isomer is formed.

Figure 1: The Halogen Dance mechanism. Failure to quench the kinetic intermediate (Step 1) immediately leads to scrambling.

Synthetic Implications & Protocols

Protocol A: Preventing the Dance (Kinetic Control)

To functionalize the ring without moving the iodine, you must operate under strict kinetic control.

Objective: Lithium-Halogen Exchange or Deprotonation without migration.

Methodology:

-

Reagent: Use TurboGrignard (

-PrMgCl·LiCl) instead of alkyl lithiums. The Magnesium-ate complex is less basic and less prone to triggering the dance than Li species. -

Temperature: Maintain <-40°C . The activation energy for the iodine migration is accessible above -20°C.

-

Mode: Inverse Addition . Add the base to the substrate? NO. Add the substrate to the base? Better. Ideally, use Continuous Flow to quench the species milliseconds after generation.

Step-by-Step (Batch):

-

Dissolve 2-fluoro-3-iodopyridine (1.0 equiv) in anhydrous THF (0.5 M).

-

Cool to -78°C (Internal probe mandatory).

-

Add

-PrMgCl·LiCl (1.1 equiv) dropwise over 20 mins. -

Stir at -78°C for 30 mins. (Do not let warm).

-

Add Electrophile (e.g., aldehyde,

, DMF) rapidly. -

Warm to RT only after quench.

Protocol B: Selective Cross-Coupling vs.

A common error is attempting Suzuki coupling on a 2-fluoro-iodopyridine using basic conditions (e.g.,

-

Risk: The Fluorine at C2 is highly activated. Alkoxide or hydroxide bases will displace F (

) faster than the Pd inserts into C-I. -

Solution: Use non-nucleophilic bases or anhydrous conditions.

Recommended Conditions (Suzuki):

-

Catalyst:

or -

Base:

or -

Solvent: Toluene/Water (if base is weak) or Dioxane (anhydrous). Avoid DMF/DMA if using alkoxides.

Decision Tree: Functionalization Strategy

Figure 2: Strategic decision tree for selecting reaction conditions based on substrate topology.

Case Studies in Drug Design

Bioisosteric Utility

The replacement of a C-H or C-Cl with C-F in iodopyridine precursors is often done to block metabolic "soft spots."

-

Example: In the development of mGluR5 modulators, replacing 2-chloropyridine with 2-fluoropyridine lowered

by 0.4 units and increased metabolic half-life (

The "Magic" of Fluorine-Iodine Interaction

In crystal structures of kinase inhibitors derived from these scaffolds, the Iodine often forms a Halogen Bond with backbone carbonyls. The ortho-Fluorine enhances the strength of this bond by depleting electron density from the Iodine (increasing the

References

-

Schlosser, M. (2005). "The Halogen Dance: A Dance of the Spirits." Angewandte Chemie International Edition. Link

-

Schnürch, M., et al. (2007). "Halogen-Dance Reactions—A Review." Chemical Reviews. Link

-

O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

-

Bregent, T., et al. (2025).[2] "Continuous-flow halogen dance on 2-fluoro-3-iodopyridine." ResearchGate.[3] Link

- Hartwig, J. F. (2010). "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books.

Sources

Crystal Structure Analysis of 5-Chloro-3-fluoro-4-iodopyridin-2-amine: From Synthesis to Structural Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 5-Chloro-3-fluoro-4-iodopyridin-2-amine, a highly functionalized pyridine derivative with significant potential in medicinal chemistry and materials science. While a solved crystal structure for this specific molecule is not publicly available, this document outlines the complete workflow, from a proposed synthetic route and purification to single-crystal growth and final structural elucidation via Single-Crystal X-ray Diffraction (SC-XRD). By detailing the underlying principles and experimental protocols, this guide serves as a valuable resource for researchers aiming to characterize this and other novel halogenated heterocyclic compounds. The emphasis is placed on the causal reasoning behind experimental choices, ensuring a robust and reproducible methodology.

PART 1: Introduction to 5-Chloro-3-fluoro-4-iodopyridin-2-amine

1.1 The Significance of Halogenated Pyridines in Drug Discovery

Halogenated pyridines are a cornerstone of modern medicinal chemistry. The incorporation of halogen atoms (F, Cl, Br, I) into the pyridine scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Fluorine, for instance, can enhance binding affinity and block metabolic pathways, while chlorine and bromine can modulate lipophilicity. Iodine, the largest and most polarizable of the common halogens, is a potent halogen bond donor, an interaction increasingly exploited in rational drug design to enhance ligand-protein binding.[2][3] The 2-aminopyridine moiety is a common feature in many biologically active compounds, acting as a versatile scaffold for further functionalization.[1]

1.2 The Target Molecule: A Multifunctional Scaffold

5-Chloro-3-fluoro-4-iodopyridin-2-amine is a particularly interesting synthetic target due to its dense and varied functionalization. The presence of three different halogens at specific positions, combined with the 2-amino group, offers a unique platform for developing novel therapeutics. For example, related compounds like 2-amino-5-chloro-3-fluoropyridine are used in the synthesis of inhibitors for cyclin-dependent kinases in cancer treatment.[1] The iodine at the 4-position, in particular, suggests the potential for strong halogen bonding interactions, which could be leveraged to design highly selective inhibitors.

1.3 Rationale for Crystal Structure Analysis

Determining the three-dimensional atomic arrangement of a molecule through single-crystal X-ray diffraction (SC-XRD) is the definitive method for structural characterization.[4][5] For 5-Chloro-3-fluoro-4-iodopyridin-2-amine, a crystal structure would provide invaluable information on:

-

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.[5]

-

Intermolecular Interactions: A detailed understanding of how the molecules pack in the solid state, including the identification of hydrogen bonds from the amine group and potential halogen bonds involving the chlorine, fluorine, and iodine atoms.[2][6]

-

Conformational Preferences: The preferred orientation of the substituents on the pyridine ring.

-

Absolute Stereochemistry: Unambiguous determination of the molecule's 3D structure.[4]

This information is critical for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new drug candidates.

PART 2: Synthesis and Material Preparation

A pure, single-phase sample is a prerequisite for successful crystallization. The following section outlines a proposed synthetic route and purification protocol.

2.1 Proposed Synthetic Pathway

The synthesis of 5-Chloro-3-fluoro-4-iodopyridin-2-amine can be envisioned starting from a more readily available precursor, such as 2-amino-5-chloro-3-fluoropyridine. The key transformation is the selective iodination at the 4-position.

Caption: Proposed synthetic route for 5-Chloro-3-fluoro-4-iodopyridin-2-amine.

2.2 Detailed Experimental Protocol for Synthesis

This protocol is adapted from established procedures for the iodination of related aminopyridines.[7]

Materials:

-

2-Amino-5-chloro-3-fluoropyridine

-

N-Iodosuccinimide (NIS) or Iodine (I₂) and Silver Sulfate (Ag₂SO₄)

-

Acetonitrile or Ethanol

-

Sodium thiosulfate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Heptane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-amino-5-chloro-3-fluoropyridine (1.0 eq) in acetonitrile.

-

Add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with a 10% aqueous solution of sodium thiosulfate to quench any remaining iodine.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of heptane and ethyl acetate.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

2.3 Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques before proceeding to crystallization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and the regiochemistry of iodination.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

PART 3: Crystallization Strategy

Obtaining high-quality single crystals suitable for SC-XRD is often the most challenging step.[4]

3.1 The Science of Crystallization

Crystallization is a two-step process involving nucleation (the formation of a stable crystalline nucleus) and crystal growth. The goal is to create a supersaturated solution from which the solute can slowly precipitate in an ordered, crystalline form.

3.2 Screening for Crystallization Conditions

A systematic screening of various solvents, temperatures, and crystallization techniques is essential.

Caption: A systematic workflow for screening and optimizing crystallization conditions.

3.3 Detailed Protocol for Vapor Diffusion Crystallization

Vapor diffusion is a widely used and effective method for growing high-quality crystals of small molecules.

Materials:

-

Purified 5-Chloro-3-fluoro-4-iodopyridin-2-amine

-

A "good" solvent in which the compound is soluble (e.g., acetone)

-

An "anti-solvent" in which the compound is poorly soluble but miscible with the good solvent (e.g., heptane)

-

Small vial (e.g., 2 mL)

-

Larger jar with a tight-fitting lid (e.g., 20 mL scintillation vial)

Procedure:

-

Prepare a concentrated solution of the compound in the "good" solvent (acetone) in the small vial.

-

Place the small, open vial inside the larger jar.

-

Add the "anti-solvent" (heptane) to the larger jar, ensuring the level is below the top of the inner vial.

-

Seal the larger jar tightly.

-

The more volatile "good" solvent will slowly evaporate from the inner vial and mix with the "anti-solvent" in the outer jar. This will gradually increase the concentration of the "anti-solvent" in the inner vial, reducing the solubility of the compound and inducing slow crystallization.

-

Store the setup in a vibration-free environment at a constant temperature.

-

Monitor for crystal growth over several days to weeks.

PART 4: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[5]

4.1 Theoretical Background

When a crystal is irradiated with X-rays of a specific wavelength, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered X-rays interfere constructively in specific directions, producing a diffraction pattern. The angles and intensities of these diffracted beams are related to the arrangement of atoms in the crystal through Bragg's Law.[5] By analyzing this diffraction pattern, a three-dimensional electron density map of the unit cell can be generated, from which the atomic positions can be determined.[6]

4.2 The SC-XRD Workflow

Caption: The standard workflow for a single-crystal X-ray diffraction experiment.

4.3 Step-by-Step Protocol for Data Collection

This protocol assumes the use of a modern automated diffractometer.

-

Crystal Selection: Under a microscope, select a suitable single crystal (ideally 0.1-0.3 mm in size, with well-defined faces and no visible cracks).[4]

-

Mounting: Mount the selected crystal on a goniometer head using a suitable cryoprotectant oil.

-

Data Collection Temperature: Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Preliminary Screening: Collect a few initial diffraction images to determine the unit cell parameters and assess the crystal quality.[4]

-

Data Collection Strategy: Based on the crystal system determined from the screening, the instrument software will calculate an optimal strategy to collect a complete and redundant dataset by rotating the crystal in the X-ray beam.

-

Full Data Collection: Execute the data collection strategy, which involves acquiring hundreds to thousands of diffraction images at different crystal orientations.[8]

4.4 Data Processing, Structure Solution, and Refinement

-

Data Integration: The raw diffraction images are processed to determine the intensities and positions of each reflection.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods to improve the fit and determine the final atomic positions, including anisotropic displacement parameters. Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate constraints.

PART 5: Analysis and Interpretation of the Crystal Structure

The final output of the SC-XRD analysis is a crystallographic information file (CIF) containing all the structural details.

5.1 Expected Crystallographic Parameters

The following table summarizes the key parameters that would be obtained from a successful structure determination. The values provided are hypothetical examples.

| Parameter | Expected Value/Information |

| Chemical Formula | C₅H₄ClFIN₂ |

| Formula Weight | 272.46 g/mol |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume | V (ų) |

| Z (Molecules per cell) | To be determined |

| Calculated Density | ρ (g/cm³) |

| R-factors (R1, wR2) | < 0.05 for good quality data |

| Goodness-of-fit (GooF) | ~1.0 |

5.2 Analysis of Intermolecular Interactions

A key part of the analysis is to investigate the supramolecular assembly. For 5-Chloro-3-fluoro-4-iodopyridin-2-amine, the following interactions are anticipated:

-

Hydrogen Bonding: The amine group (N-H) can act as a hydrogen bond donor to the pyridine nitrogen of an adjacent molecule or to one of the halogen atoms, forming dimers or extended chains.

-

Halogen Bonding: The iodine atom at the 4-position is a strong halogen bond donor due to the electron-withdrawing nature of the pyridine ring. It is likely to form short contacts (I···N or I···O, if a solvent is present) with halogen bond acceptors.[2] The chlorine atom may also participate in weaker halogen bonds.

-

π-π Stacking: The aromatic pyridine rings may engage in offset stacking interactions.

5.3 Implications for Drug Development

The detailed structural information can guide lead optimization efforts. For example, understanding the key hydrogen and halogen bonding motifs can inform the design of analogs with improved binding affinity and selectivity for a target protein. The crystal structure also serves as a crucial input for computational docking and molecular dynamics simulations.

PART 6: Conclusion

This technical guide has provided a comprehensive roadmap for the synthesis and complete crystal structure determination of 5-Chloro-3-fluoro-4-iodopyridin-2-amine. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis, researchers can obtain a definitive three-dimensional model of this promising molecule. The resulting structural insights will be instrumental in advancing its application in drug discovery and materials science, enabling a more rational, structure-based design approach.

References

-

Application Note SC-XRD 505 Single Crystal Diffraction. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Clark, C. M., & Dutrow, B. L. (2007, May 17). Single-crystal X-ray Diffraction. SERC (Carleton). Retrieved February 21, 2026, from [Link]

-

X-ray Crystal Diffraction Analysis Service. (n.d.). Mtoz Biolabs. Retrieved February 21, 2026, from [Link]

-

Use of X-ray Diffraction Analysis to Determine the Orientation of Single-Crystal Materials. (2011, April 8). AZoM. Retrieved February 21, 2026, from [Link]

-

The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. (n.d.). ProQuest. Retrieved February 21, 2026, from [Link]

-

X-ray single-crystal diffraction. (n.d.). FZU. Retrieved February 21, 2026, from [Link]

- Halogenation of pyridines. (n.d.). Google Patents.

-

Order versus Disorder in the Cocrystals of m-Halogenopyridines with m-Halogenobenzoic Acids: The Effects of the I···O Halogen Bond. (2022, November 17). ACS Publications. Retrieved February 21, 2026, from [Link]

-

Recent synthetic advances in pyridine-based thermotropic mesogens. (2019, July 26). RSC Publishing. Retrieved February 21, 2026, from [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). MDPI. Retrieved February 21, 2026, from [Link]

-

Crystallography Open Database (COD). (n.d.). DATACC. Retrieved February 21, 2026, from [Link]

-

Crystallography Open Database: Search results. (n.d.). Retrieved February 21, 2026, from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides - ProQuest [proquest.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. X-ray single-crystal diffraction | FZU [fzu.cz]

- 7. Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine [benchchem.com]

- 8. X-ray Crystal Diffraction Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

Methodological & Application

Regioselective cross-coupling reactions using 5-Chloro-3-fluoro-4-iodopyridin-2-amine

An Application Guide to Regioselective Cross-Coupling Reactions Using 5-Chloro-3-fluoro-4-iodopyridin-2-amine

Introduction: The Strategic Value of Polysubstituted Pyridines

In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold is a cornerstone. Its presence in numerous biologically active compounds makes it a "privileged structure."[1] The ability to precisely functionalize this heterocycle at specific positions is paramount for tuning molecular properties, enhancing target affinity, and optimizing pharmacokinetic profiles. 5-Chloro-3-fluoro-4-iodopyridin-2-amine is a highly versatile building block designed for this purpose. Its unique arrangement of three different halogen atoms, each with distinct reactivity, allows for sequential and regioselective cross-coupling reactions, providing a robust pathway to complex, trisubstituted pyridine derivatives.[2][3]

This guide provides an in-depth exploration of the regioselective functionalization of this key intermediate. We will delve into the fundamental principles governing its reactivity and provide detailed, field-proven protocols for three of the most powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[4][5]

The Principle of Regioselectivity: A Tale of Three Halogens

The remarkable utility of 5-Chloro-3-fluoro-4-iodopyridin-2-amine stems from the differential reactivity of its carbon-halogen (C-X) bonds in palladium-catalyzed cross-coupling reactions. This selectivity is primarily dictated by the C-X bond dissociation energy, which influences the rate-determining oxidative addition step of the catalytic cycle.[6][7]

The established order of reactivity for halogens is I > Br > Cl > F .[6]

-

Carbon-Iodine (C-I) Bond: This is the weakest and longest of the carbon-halogen bonds, making it the most reactive. The iodine at the C4 position will readily undergo oxidative addition with a Pd(0) catalyst at lower temperatures, allowing for highly selective functionalization at this site.[6][8]

-

Carbon-Chlorine (C-Cl) Bond: The C-Cl bond is significantly stronger and less reactive than the C-I bond. It requires more forcing conditions—typically higher temperatures and specialized, electron-rich, bulky phosphine ligands—to activate.[9][10] This energy gap allows for the initial C-I coupling to proceed while leaving the C-Cl bond intact for a subsequent, different coupling reaction.

-

Carbon-Fluorine (C-F) Bond: The C-F bond is the strongest and is generally considered unreactive in palladium-catalyzed cross-coupling reactions.[6] It remains as a stable substituent, which is often desirable in medicinal chemistry for its ability to modulate electronic properties and metabolic stability.

This reactivity hierarchy is the key to designing sequential, one-pot, or stepwise syntheses of complex molecules from a single, versatile starting material.

Sources

- 1. proprogressio.hu [proprogressio.hu]

- 2. Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions affording analogs of known GPR54 antagonists - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nobelprize.org [nobelprize.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols: Suzuki-Miyaura Coupling for C4-Iodine Substitution

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of C4-Functionalized Heterocycles

In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. The precise functionalization of these core structures is paramount for modulating pharmacological properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for the formation of carbon-carbon bonds, enabling the strategic connection of diverse molecular fragments.[1] This application note provides a detailed guide to the application of the Suzuki-Miyaura coupling for the substitution of iodine at the C4-position of key heterocyclic systems, a common and crucial transformation in the synthesis of complex drug candidates.[2]

The C4-position of many heterocycles, such as indoles, pyrazoles, imidazoles, and pyridines, is a strategic vector for molecular elaboration. Substitution at this position can significantly influence the interaction of the molecule with its biological target. The carbon-iodine bond is particularly well-suited for palladium-catalyzed cross-coupling reactions due to its relatively low bond dissociation energy, which facilitates the initial oxidative addition step in the catalytic cycle.[3] This guide will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into optimizing reaction conditions for various C4-iodoheterocyclic substrates.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is crucial for rational troubleshooting and optimization of reaction conditions. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of the C4-iodoheterocycle. This step forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is critical here, as it promotes this often rate-limiting step.[6]

-

Transmetalation: In this step, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7] The choice of base and solvent can significantly influence the rate and efficiency of transmetalation.[8]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of N-Unprotected 4-Iodoindole

This protocol is a representative procedure for the coupling of an N-unprotected 4-iodoindole with an arylboronic acid. [10] Materials:

-

4-Iodoindole (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

-

SPhos (10 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane and Water (5:1 v/v)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk tube, add 4-iodoindole, the arylboronic acid, and potassium phosphate.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

In a separate vial, prepare a stock solution of the catalyst and ligand if desired, or add them directly to the reaction mixture under a positive pressure of inert gas.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylindole.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-1H-imidazole

This protocol describes a rapid and efficient method for the coupling of a 4-iodoimidazole derivative using microwave irradiation. [11] Materials:

-

4-Iodo-1-methyl-1H-imidazole (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

-

Triphenylphosphine (PPh₃) (20 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane and Ethanol (solvent mixture)

-

Microwave reactor vial

Procedure:

-

To a microwave reactor vial, add 4-iodo-1-methyl-1H-imidazole, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Add the dioxane/ethanol solvent mixture.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 150 °C for 20 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired 4-aryl-1-methyl-1H-imidazole.

The Question of N-Protection

For nitrogen-containing heterocycles with an N-H bond, such as indoles and imidazoles, the question of whether to protect the nitrogen is a critical consideration. The acidic N-H proton can potentially interfere with the catalytic cycle, leading to catalyst deactivation or side reactions. [10]

-

Indoles: While N-protection (e.g., with a Boc group) is often employed to improve solubility and prevent side reactions, recent advances in ligand and catalyst systems have enabled the efficient coupling of N-H free indoles, offering a more atom-economical approach. [5]* Imidazoles and Pyrazoles: The N-H protons of imidazoles and pyrazoles are more acidic than those of indoles. N-protection is frequently necessary to prevent catalyst inhibition and achieve high yields, especially with less reactive coupling partners. [10]However, under certain conditions, particularly with highly active catalyst systems, coupling of the unprotected heterocycles can be successful. [11]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed reaction- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of catalyst and ligand.- Ensure thorough degassing of solvents and the reaction mixture.- Screen different bases and solvent systems.- Increase the reaction temperature. |

| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst | - Improve degassing procedure.- Consider using a Pd(0) source directly. |

| Protodeboronation | - Unstable boronic acid- Prolonged reaction time at high temperature | - Use a more stable boronic ester (e.g., pinacol ester).- Monitor the reaction closely and stop it once the starting material is consumed. |

| Dehalogenation of Starting Material | - Presence of a hydrogen source- Certain ligand/base combinations | - Ensure anhydrous conditions if necessary.- Screen alternative ligands and bases. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful method for the C4-functionalization of iodo-substituted heterocycles, providing a direct route to a vast array of complex molecules relevant to drug discovery and development. A thorough understanding of the reaction mechanism and the interplay between the catalyst, ligand, base, and solvent is essential for successful and reproducible outcomes. By carefully selecting and optimizing these parameters, researchers can efficiently construct novel molecular architectures and accelerate the discovery of new therapeutic agents.

References

-

Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

- Baghbanzadeh, M., Pilger, C., & Kappe, C. O. (2011).

- Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.

- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.

- Gillaizeau, I., et al. (2012). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules.

- Maji, B., & Maiti, D. (2019). The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases. Chemical Reviews.

- Gevorgyan, V., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules.

-

Unchained Labs. (n.d.). Unleashing high-throughput reaction screening. [Link]

- Al-Tel, T. H. (2007). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Jordan Journal of Chemistry.

- Ardes-Guiso, N., et al. (2016). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect.

- Dalmás, D. A., et al. (2017).

- Banjare, M. K., et al. (2015). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules.

-

Wikipedia. (2024). Suzuki reaction. [Link]

- Al-Masum, M., & Al-Ghamdi, A. (2016).

- Richers, M. T., et al. (2012). Suzuki-Miyaura reaction of N -Boc-4-iodophenylalanine 1 with...

- Sheng, J., & He, W. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules.

- Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry.

- Schmalz, H.-G., et al. (2011). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands.

- Wang, Y., et al. (2017). Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. ACS Omega.

- Kim, J., & Chang, S. (2016). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. Organic Letters.

- Neufeldt, S. R., & Sanford, M. S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.

- Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Ursinus College.

- Nun, P., Martinez, J., & Lamaty, F. (2009).

- Kruger, P. E., et al. (2018). (a) Suzuki–Miyaura reaction of 8-iodoquinolin-4(1H)-one (2) with...

- Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry.

- O’Brien, C. J., & Tellez, J. L. (2007). Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones. Tetrahedron Letters.

- Guðmundsson, H. G. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.

- Krasiński, A., & Fokin, V. V. (2019).

- Németh, G., et al. (2023). On-DNA Synthesis of Multisubstituted Indoles. Journal of Organic Chemistry.

- Sheng, J., & He, W. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules.

- Mata, E. G. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. Organic & Biomolecular Chemistry.

- Christensen, M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science.

- Thomson, R. J., & Siler, D. A. (2013).

- Martins, D. O., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry.

- Leadbeater, N. E. (2007).

- Combettes, L., & Warrington, J. M. (2013). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Tetrahedron Letters.

- Humphrey, J. M., & Hart, D. W. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Organic Letters.

- Marion, N., & Nolan, S. P. (2006). Imidazol(in)ium carboxylates as N-heterocyclic carbene ligand precursors for Suzuki–Miyaura reactions. Tetrahedron.

- Neufeldt, S. R., & Sanford, M. S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.

- Cai, Q., & Ryberg, P. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 5. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]

- 6. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]

- 7. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-3-fluoro-4-iodopyridin-2-amine

Welcome to the technical support guide for the synthesis of 5-Chloro-3-fluoro-4-iodopyridin-2-amine, a critical building block in pharmaceutical and agrochemical research.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. The information provided is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

The primary synthetic route to 5-Chloro-3-fluoro-4-iodopyridin-2-amine involves the direct iodination of the precursor, 2-amino-5-chloro-3-fluoropyridine. While seemingly straightforward, this electrophilic aromatic substitution requires careful control of reaction conditions to achieve high yields and purity. This guide will delve into the nuances of this transformation and provide actionable solutions to common challenges.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of 5-Chloro-3-fluoro-4-iodopyridin-2-amine. The question-and-answer format is intended to provide direct and practical advice.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 5-Chloro-3-fluoro-4-iodopyridin-2-amine?

The most prevalent and direct method is the electrophilic iodination of 2-amino-5-chloro-3-fluoropyridine. This precursor is synthesized from 5-chloro-2,3-difluoropyridine by reaction with ammonia.[2] The subsequent iodination is typically achieved using an iodinating agent like N-Iodosuccinimide (NIS) or iodine monochloride.[3][4]

Q2: Why is regioselectivity a concern in the iodination step?

The pyridine ring in 2-amino-5-chloro-3-fluoropyridine has multiple positions susceptible to electrophilic attack. The amino group is a strong activating group and directs ortho- and para- to itself. However, the fluorine and chlorine atoms are deactivating. The interplay of these electronic effects, along with steric hindrance, dictates the regioselectivity. The desired product is formed by iodination at the C4 position, which is ortho to the activating amino group and meta to the deactivating halogens. Careful selection of the iodinating agent and reaction conditions is crucial to favor the formation of the desired C4-iodinated isomer.

Q3: What are the key safety precautions for this synthesis?

-

Halogenated Pyridines: These compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and vapors.

-

Iodinating Agents: N-Iodosuccinimide (NIS) and iodine monochloride (ICl) are corrosive and oxidizing.[3][5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: Anhydrous solvents are often required. Handle these with care to avoid exposure to moisture.

-

Quenching: The workup often involves quenching with a reducing agent like sodium thiosulfate to remove excess iodine.[6] This can be an exothermic process.

Troubleshooting Common Issues

Issue 1: Low Yield of the Desired Product

Q: I am observing a low yield of 5-Chloro-3-fluoro-4-iodopyridin-2-amine. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

-

Incomplete Reaction:

-

Cause: Insufficient reaction time, low temperature, or inadequate activation of the iodinating agent.

-

Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or slightly increasing the temperature. For NIS iodination, the addition of a catalytic amount of a Lewis acid or a strong protic acid like trifluoroacetic acid can enhance the electrophilicity of the iodine.[7]

-

-

Formation of Side Products:

-

Cause: Iodination at other positions on the pyridine ring or di-iodination can occur.

-

Solution: Optimize the stoichiometry of the iodinating agent. Using a slight excess (1.05-1.2 equivalents) is often sufficient. Running the reaction at a lower temperature can also improve regioselectivity.

-

-

Degradation of Starting Material or Product:

-

Cause: The aminopyridine starting material or the iodinated product can be sensitive to strongly acidic or basic conditions, or prolonged heating.

-

Solution: Ensure the reaction conditions are as mild as possible. If using an acid catalyst, use it in catalytic amounts. Minimize the reaction time once the starting material is consumed.

-

-

Losses During Workup and Purification:

-

Cause: The product may have some solubility in the aqueous phase during extraction. Inefficient purification can also lead to significant loss.

-

Solution: Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Optimize your column chromatography conditions (solvent system, silica gel loading) to achieve good separation from impurities.

-

Issue 2: Formation of Impurities

Q: My final product is contaminated with significant impurities. How can I identify and minimize them?

A: The most common impurities are regioisomers and di-iodinated products.

-

Regioisomers:

-

Identification: Characterization by ¹H NMR and ¹³C NMR spectroscopy is crucial. The coupling patterns and chemical shifts will be distinct for different isomers.

-

Minimization: As discussed, controlling the reaction temperature and the nature of the iodinating agent is key. Directed ortho-metalation strategies can offer higher regioselectivity but involve more complex procedures.[8][9]

-

-

Di-iodinated Product:

-

Identification: This will have a higher molecular weight, easily detectable by mass spectrometry.

-

Minimization: Use no more than 1.2 equivalents of the iodinating agent. Adding the iodinating agent portion-wise can also help to control the reaction and minimize over-iodination.

-

Issue 3: Difficulty with Purification

Q: I'm finding it challenging to purify the final product by column chromatography. What are some alternative strategies?

A: If standard silica gel chromatography is not providing adequate separation:

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions.

-

Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina or a reverse-phase C18 silica gel.

-

Preparative HPLC: For high-purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed, although it is less scalable.[3]

Experimental Protocols & Methodologies

This section provides a detailed, step-by-step protocol for the synthesis of the starting material and the final product.

Synthesis of 2-Amino-5-chloro-3-fluoropyridine

This procedure is adapted from established literature methods.[2]

Step-by-Step Methodology:

-

Reaction Setup: In a high-pressure autoclave, combine 5-chloro-2,3-difluoropyridine (1 equivalent) and liquid ammonia (approximately 12 equivalents).

-

Reaction: Seal the autoclave and heat the reaction mixture to 120°C for 24 hours.

-

Workup: After cooling the reactor, a yellowish solid precipitate will form. Filter the solid and wash the filter cake with deionized water.

-

Extraction: Extract the filtrate with ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate.

-

Isolation: Remove the organic solvent under reduced pressure. Add a small amount of petroleum ether to the residue to induce further precipitation. Filter the solid and combine it with the previously collected filter cake.

-

Drying: Dry the final product under vacuum.

| Reagent | Molar Eq. | Notes |

| 5-chloro-2,3-difluoropyridine | 1.0 | Starting material |

| Liquid Ammonia | ~12 | Reagent and solvent |

Synthesis of 5-Chloro-3-fluoro-4-iodopyridin-2-amine

This protocol utilizes N-Iodosuccinimide (NIS) as the iodinating agent.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-chloro-3-fluoropyridine (1.0 equivalent) in a suitable anhydrous solvent such as acetonitrile or dichloromethane.

-

Addition of Reagent: To the stirred solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

-

Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the mixture with ethyl acetate or dichloromethane.

-

Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

| Reagent | Molar Eq. | Notes |

| 2-amino-5-chloro-3-fluoropyridine | 1.0 | Starting material |

| N-Iodosuccinimide (NIS) | 1.1 | Iodinating agent |

| Anhydrous Acetonitrile | - | Solvent |

Visualizing the Synthesis and Troubleshooting

Synthetic Pathway

Caption: Overall synthetic route to 5-Chloro-3-fluoro-4-iodopyridin-2-amine.

Troubleshooting Workflow for Low Yield

Caption: Decision tree for troubleshooting low yields.

Concluding Remarks

The synthesis of 5-Chloro-3-fluoro-4-iodopyridin-2-amine is a key transformation for the development of new chemical entities in the life sciences. While challenges such as low yields and impurity formation can arise, a systematic and informed approach to troubleshooting can lead to significant improvements. By carefully controlling reaction parameters and employing robust purification techniques, researchers can reliably access this valuable building block. This guide serves as a starting point for optimization, and further exploration of the cited literature is encouraged for a deeper understanding of the underlying chemistry.

References

-

Wikipedia. (2023, October 27). Halogen dance rearrangement. Retrieved from [Link]

-

Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005. Retrieved from [Link]

-

Brégent, T., et al. (2025). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal. Retrieved from [Link]

-

Kikuchi, S., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(3), 1697-1703. Retrieved from [Link]

-

Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study. Journal of Computational Chemistry, 37(18), 1697-1703. Retrieved from [Link]

-

ResearchGate. (n.d.). Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes. Retrieved from [Link]

-

HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-amino-5-chloro-2-fluoropyridine. Retrieved from [Link]

-

ACS Publications. (1982). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. The Journal of Organic Chemistry, 47(17), 3263-3267. Retrieved from [Link]

-

Myers, A. (n.d.). Directed Ortho Metalation. Retrieved from [Link]

-

Wikipedia. (2025, July 23). N-Iodosuccinimide. Retrieved from [Link]

- Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

-

Wikipedia. (2023, November 28). Directed ortho metalation. Retrieved from [Link]

-

Pure Synth. (n.d.). 2-Amino-5-Chloro-3-Iodopyridine 98.0%(GC). Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Retrieved from [Link]

- Google Patents. (n.d.). CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.

- Google Patents. (n.d.). EP0192287A2 - Process for the preparation of fluorinated pyridines.

- Google Patents. (n.d.). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.

-

ResearchGate. (n.d.). Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-fluoro-4-iodopyridine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-5-chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]

Minimizing dehalogenation side reactions in iodopyridine coupling

Topic: Minimizing Hydrodehalogenation in Iodopyridine Cross-Couplings Status: Active | Ticket Priority: High

Welcome to the Technical Support Hub

User Issue: "My iodopyridine starting material is disappearing, but instead of the coupled product, I’m isolating the reduced pyridine (H-pyridine). Yields are low."

Diagnosis: You are experiencing Hydrodehalogenation .

In palladium-catalyzed cross-coupling (Suzuki-Miyaura, etc.), the C-I bond is the most reactive (fast oxidative addition). However, if the subsequent transmetallation step is slow, the sensitive oxidative addition complex (

This guide provides the logic, hardware (catalysts), and protocols to shut down this pathway.

Module 1: The Diagnostic Hub

Q: How do I confirm it's dehalogenation and not just catalyst death?

A: You must verify the identity of the byproduct via LCMS or GCMS.

-

Scenario A (Dehalogenation): You see a mass peak corresponding to

.-

Example: 2-Iodo-3-methylpyridine (

) -

Cause: The iodine was replaced by a hydrogen. The catalyst is active but following the "Sad Path" (see diagram below).

-

-

Scenario B (Protodeboronation): You see unreacted Iodopyridine and benzene/boronic byproducts.

-

Cause: Your boronic acid degraded before it could couple. This is not dehalogenation of the pyridine.

-

Module 2: The Mechanism (Visualizing the Failure)

Q: Why is the iodine falling off?

A: The key culprit is

Caption: The "Fork in the Road": Fast oxidative addition creates a vulnerable intermediate. If transmetallation stalls, hydride sources (red path) hijack the cycle.

Module 3: The Hardware (Catalyst Selection)

Q: Which catalyst prevents this side reaction?

A: You need a catalyst that is bulky and electron-rich to accelerate transmetallation and stabilize the Pd(0) species without allowing hydride insertion.

| Catalyst System | Recommendation | Why it works |

| Pd-PEPPSI-IPr | GOLD STANDARD | The NHC ligand is extremely bulky, preventing |

| XPhos Pd G4 | Excellent | Buchwald G4 precatalysts activate at low temps. XPhos is electron-rich, speeding up the difficult transmetallation step. |

| Pd(PPh3)4 | Avoid | Air sensitive; triphenylphosphine is not bulky enough to prevent side reactions with heteroaryls. |

| Pd(dppf)Cl2 | Intermediate | Good for general cases, but often fails with electron-deficient iodopyridines due to slow transmetallation. |

Module 4: The Environment (Solvents & Bases)

Q: Is my solvent killing the reaction?

A: If you are using Isopropanol (IPA) or Ethanol , YES.

Secondary alcohols are excellent hydride donors. Palladium oxidizes IPA to Acetone, stealing a hydride in the process (

The "Anti-Dehalogenation" Rules:

-

Switch to Aprotic Solvents: Use 1,4-Dioxane , Toluene , or THF .

-

Base Selection: Avoid strong alkoxides like Sodium Ethoxide or Potassium tert-butoxide (KOtBu) if possible, as they can act as hydride sources. Use

or -

Water: While water is needed for the Suzuki mechanism (to form the boronate species), use the minimum necessary amount or a biphasic system (Dioxane/Water 4:1).

Module 5: Validated Protocols

Protocol A: The "PEPPSI" Method (High Stability)

Best for: Difficult, electron-deficient iodopyridines prone to reduction.

-

Setup: Charge a reaction vial with Iodopyridine (1.0 eq), Boronic Acid (1.5 eq), and

(2.0 eq). -

Catalyst: Add Pd-PEPPSI-IPr (1–2 mol%).

-

Solvent: Add Dioxane or Toluene (anhydrous preferred).

-

Degas: Sparge with Argon for 5 minutes (Oxygen promotes homocoupling, which competes with the main cycle).

-

Heat: Stir at 60–80°C . (Note: PEPPSI is active enough that you often don't need reflux temperatures, which helps avoid side reactions).

-

Monitor: Check LCMS at 1 hour.

Protocol B: The "Buchwald G4" Method (High Speed)

Best for: Sterically hindered coupling partners.

-

Setup: Charge vial with Iodopyridine (1.0 eq), Boronic Acid (1.2 eq), and

(2.0 eq). -

Catalyst: Add XPhos Pd G4 (1–2 mol%).

-

Solvent: Add THF (0.5 M concentration).

-

Water: Add degassed water (ratio 10:1 THF:Water) to activate the base/boron.

-

Heat: Run at 40–50°C .

-

Why lower temp? G4 catalysts are highly active. Lower temperature kinetically disfavors the high-energy dehalogenation pathway.

-

Module 6: Troubleshooting Decision Tree

Caption: Rapid Triage System. Distinguishing between dehalogenation and protodeboronation is critical for the fix.

References

-

Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Precatalyst for Cross-Coupling Reactions.[2][3][4] Chemistry – A European Journal.

-

Buchwald, S. L., et al. (2013). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science.

-

Szostak, M., et al. (2017).[2] Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides.[2] Journal of Organic Chemistry.

-

Navarro, O., et al. (2005).[1] Mechanistic Investigation of the Hydrodehalogenation of Aryl Halides. Journal of the American Chemical Society.

Sources

Validation & Comparative

Comparative Guide: Reactivity of 4-Iodo vs. 5-Chloro Pyridine Derivatives

This guide provides a technical comparison of 4-iodo vs. 5-chloro pyridine derivatives, focusing on their distinct reactivity profiles in metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Executive Summary

The reactivity difference between 4-iodopyridine and 5-chloropyridine is dictated by two orthogonal factors: positional electronics (C4 vs. C5) and leaving group ability (Iodide vs. Chloride).

-

4-Iodopyridine: Represents the "high-reactivity" quadrant. The C4 position is electron-deficient (susceptible to nucleophiles), and the C–I bond is weak (facile oxidative addition). It is the preferred substrate for mild, selective Pd-catalyzed couplings and lithium-halogen exchange.

-

5-Chloropyridine: Represents the "low-reactivity" quadrant. The C5 position is electronically neutral (benzene-like), and the C–Cl bond is strong. It requires specialized, electron-rich ligands for cross-coupling and is generally inert to SNAr.

Strategic Utility: In a molecule containing both motifs (e.g., 3-chloro-4-iodopyridine), chemoselectivity is nearly perfect: the 4-iodo site reacts exclusively under mild conditions, allowing the 5-chloro site to serve as a latent handle for subsequent functionalization.

Mechanistic Foundation

Electronic Landscape (Positional Bias)

The nitrogen atom in pyridine pulls electron density, creating a permanent dipole.

-

C4 Position (Gamma): Highly electron-deficient. The LUMO coefficient is large here, stabilizing the Meisenheimer complex during nucleophilic attack.

-

C5 Position (Beta): Electronically similar to benzene. It lacks the resonance stabilization required for SNAr because the negative charge in the intermediate cannot be delocalized onto the nitrogen atom.

Leaving Group Thermodynamics

The bond dissociation energy (BDE) dictates the rate of oxidative addition (the first step in Pd-catalysis).

-

C–I Bond: ~65 kcal/mol (Weak, fast oxidative addition).

-

C–Cl Bond: ~95 kcal/mol (Strong, slow oxidative addition).

Reactivity Matrix

| Feature | 4-Iodo Derivatives | 5-Chloro Derivatives | Dominant Mechanism |

| Pd-Catalyzed Coupling | Excellent (Room Temp) | Poor (Requires heat/bulky ligands) | Oxidative Addition (Rate Limiting) |

| SNAr Reactivity | High (Activated C4) | Inert (Neutral C5) | Addition-Elimination |

| Li-Halogen Exchange | Fast (Diffusion controlled) | Slow (Requires elevated temp) | Lithium-Halogen Exchange |

| Chemoselectivity | Reacts First | Reacts Last | Kinetic Control |

Experimental Data & Protocols

Case Study: Sequential Functionalization

Substrate:3-Chloro-4-iodopyridine Objective: Install two different aryl groups selectively.

Step 1: Chemoselective Suzuki Coupling at C4

The weak C–I bond allows exclusive reaction at C4 using standard catalysts, leaving the C–Cl bond intact.

-

Reaction: 3-Chloro-4-iodopyridine + Phenylboronic acid

3-Chloro-4-phenylpyridine -

Conditions: Pd(PPh3)4 (5 mol%), Na2CO3, DME/H2O, 80°C.

-

Observation: >95% yield of C4-product. No C3-coupling observed.

Step 2: Activation of C3-Chloride (formerly C5)

The remaining chloride is unreactive towards Pd(PPh3)4. To couple at this position, a "next-generation" catalyst system is required to force oxidative addition across the strong C–Cl bond.

-

Reaction: 3-Chloro-4-phenylpyridine + 4-Tolylboronic acid

3-(4-Tolyl)-4-phenylpyridine -

Conditions: Pd2(dba)3, SPhos or XPhos (Ligand), K3PO4, Toluene, 100°C.

-

Mechanism: The electron-rich biaryl phosphine ligand (SPhos) accelerates the oxidative addition of the unreactive chloride.

Protocol: Chemoselective C4-Arylation

Scope: Validated for 4-iodo-pyridine derivatives containing Cl, F, or OMe at other positions.

-

Preparation: In a glovebox or under Argon, charge a reaction vial with 3-chloro-4-iodopyridine (1.0 equiv, 1.0 mmol, 239 mg), Arylboronic acid (1.1 equiv), and Pd(PPh3)4 (0.02 equiv, 23 mg).

-

Solvent System: Add degassed 1,2-Dimethoxyethane (DME) (4 mL) and 2M Na2CO3 (aq) (2 mL).

-

Note: The biphasic system helps dissolve inorganic bases.

-

-

Execution: Seal the vial and heat to 60–80°C for 4–6 hours.

-

Monitoring: Check TLC. The starting iodide (lower Rf) should disappear. The chloride bond remains intact at this temperature.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na2SO4.

-

Purification: Flash chromatography (Hexanes/EtOAc).

-

Expected Yield: 85–95%.

-

Visualization of Reactivity Logic

Decision Tree: Choosing the Right Conditions

Use this logic flow to determine the necessary conditions based on your substrate's halogen and position.

Caption: Decision tree illustrating the divergent reaction conditions required for 4-iodo (green path) vs. 5-chloro (red path) substrates.

Sequential Coupling Workflow

Visualizing the synthesis of a non-symmetric bis-aryl pyridine from 3-chloro-4-iodopyridine.

Caption: Workflow for the sequential functionalization of a di-halo pyridine, exploiting the reactivity gap between C4-I and C3-Cl.

Troubleshooting & Optimization

| Problem | Cause | Solution |

| Low Yield in C4-I Coupling | Iodide Inhibition (Bridging Dimers) | Switch to a solvent where iodide salts precipitate (e.g., Toluene) or add Ag salts to scavenge I-. |

| Lack of Reactivity at C5-Cl | Strong C–Cl Bond | Switch ligand to XPhos , BrettPhos , or SPhos . Increase temp to 100°C. Use Cs2CO3 as base. |

| SNAr Fails on 4-Iodo | Iodine is a soft leaving group | While C4 is active, Iodine is not the best leaving group for SNAr. Switch to 4-Fluoro or 4-Chloro if SNAr is the primary goal. |

| Loss of Regioselectivity | Overheating | In di-halo systems, keep Step 1 below 80°C. Above 100°C, the chloride may begin to react. |

References

-

Mechanistic Studies on Oxidative Addition

- Title: Oxidative Addition of Aryl Halides to Palladium Proceed through the Monolig

- Source: University of Victoria / Chem. Eur. J.

-

URL:[Link]

-

Sequential Cross-Coupling Strategies

-

Nucleophilic Aromatic Substitution (SNAr)

-

Chemoselective Coupling Data

Sources

- 1. Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1',2':1,5]pyrazolo[3,4- d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]